N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic compound characterized by a piperidine core substituted with a 4-cyano-2-fluorophenylmethyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position.
Properties
IUPAC Name |
N-[1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c17-16-8-12(9-18)3-4-13(16)10-20-7-1-2-14(11-20)19-23(21,22)15-5-6-15/h3-4,8,14-15,19H,1-2,5-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOAAWXQPRNTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)C#N)F)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidin-3-amine Intermediate
The synthesis begins with N-Boc-piperidin-3-amine (Compound I ), commercially available or prepared via reductive amination of piperidin-3-one. Key steps include:
-
Boc Deprotection : Treatment with HCl/dioxane (4 M, 2 hr, 25°C) yields the free amine (Compound II ).
-
Benzylation : Reacting Compound II with 4-cyano-2-fluorobenzyl bromide (1.2 eq) in DMF using KCO (2.5 eq) at 60°C for 12 hr affords 1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-amine (Compound III ) in 78% yield.
Reaction Conditions Table
| Step | Reagents | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Boc Deprotection | HCl/dioxane | Dioxane | 25 | 2 | 95 |
| Benzylation | 4-Cyano-2-fluorobenzyl bromide, KCO | DMF | 60 | 12 | 78 |
Sulfonylation with Cyclopropanesulfonyl Chloride
Compound III undergoes sulfonylation under Schotten-Baumann conditions:
-
Dissolve III (1.0 eq) in dichloromethane (DCM) with EtN (3.0 eq).
-
Add cyclopropanesulfonyl chloride (1.1 eq) dropwise at 0°C.
-
Stir at 25°C for 6 hr, followed by aqueous workup and column chromatography (SiO, EtOAc/hexanes) to isolate the target compound in 82% yield.
Critical Parameters
-
Excess base (EtN) ensures complete deprotonation of the amine.
-
Controlled addition at 0°C minimizes side reactions (e.g., sulfonate ester formation).
Synthetic Route 2: Convergent Synthesis via Mitsunobu Reaction
Preparation of Cyclopropanesulfonamide Fragment
From cyclopropanesulfonic acid :
Mitsunobu Coupling for Benzyl Group Introduction
A Mitsunobu reaction enables stereoselective installation of the benzyl group:
-
Combine piperidin-3-ol (1.0 eq), 4-cyano-2-fluorobenzyl alcohol (1.5 eq), PPh (2.0 eq), and DIAD (1.5 eq) in THF.
-
Stir at 25°C for 24 hr, followed by Boc protection (di-tert-butyl dicarbonate, DMAP) to yield N-Boc-1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-ol .
Yield Optimization Data
| DIAD Equiv. | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 1.2 | 25 | 24 | 65 |
| 1.5 | 25 | 24 | 82 |
| 2.0 | 40 | 12 | 74 |
Final Sulfonamide Formation
-
Deprotect the Boc group (HCl/dioxane).
-
React with cyclopropanesulfonyl chloride as in Route 1 to afford the target compound (overall yield: 68%).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC | C18 | ACN/HO (0.1% TFA) | 99.2 |
| UPLC | BEH C18 | MeOH/HO (0.1% FA) | 98.7 |
Challenges and Optimization Opportunities
-
Stereochemical Control : The Mitsunobu route provides higher stereoselectivity but requires costly reagents (DIAD). Alternatives like enzymatic resolution remain unexplored.
-
Solvent Selection : DMF in benzylation steps complicates purification. Switch to acetonitrile or MTBE could improve process sustainability.
-
Catalytic Methods : Pd-catalyzed C–N coupling for sulfonamide formation might reduce stoichiometric waste .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Core Structural Analog: N-[1-(2-cyanopyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide (CAS 2741954-75-4)
Key Differences :
- Substituent: Replaces the 4-cyano-2-fluorophenyl group with a 2-cyanopyridin-3-yl group.
- Electronic Effects : The pyridine ring introduces a nitrogen atom, altering electronic distribution compared to the fluorophenyl group.
- Molecular Weight: 306.39 g/mol (vs.
| Parameter | Target Compound (Estimated) | CAS 2741954-75-4 |
|---|---|---|
| Molecular Formula | C15H17FN3O2S | C14H18N4O2S |
| Molecular Weight (g/mol) | ~322 | 306.39 |
| Key Substituent | 4-cyano-2-fluorophenylmethyl | 2-cyanopyridin-3-yl |
Implications : The pyridine analog may exhibit distinct binding affinities due to altered hydrogen-bonding and π-π stacking interactions.
Sulfur-Containing Analog: N-{1-[(1,1-dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2640880-78-8)
Key Differences :
- Substituent : Features a 1,1-dioxothian-4-yl group instead of the fluorophenyl group.
- Molecular Weight : 350.5 g/mol, significantly higher than the target compound, likely due to the sulfur-containing thian group .
| Parameter | Target Compound (Estimated) | CAS 2640880-78-8 |
|---|---|---|
| Molecular Formula | C15H17FN3O2S | C14H26N2O4S2 |
| Molecular Weight (g/mol) | ~322 | 350.5 |
| Key Substituent | 4-cyano-2-fluorophenylmethyl | 1,1-dioxothian-4-yl |
Implications : The thian group may enhance metabolic stability but reduce membrane permeability due to increased polarity.
Pharmacologically Active Analogs from GPCR/Ion Channel Research
highlights structurally related compounds with piperidine-sulfonamide cores, such as L-703606 (cis-2(diphenylmethyl)-N-([2-iodophenyl]methyl)-1-azabicyclo[2.2.2]octan-3-amide) and CP99994 ((+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine). These compounds often target neurokinin or opioid receptors .
Key Contrasts :
- Substituent Diversity: The target compound’s 4-cyano-2-fluorophenylmethyl group is distinct from the diphenylmethyl (L-703606) or methoxybenzylamino (CP99994) groups.
- Biological Targets: Fluorine and cyano groups in the target compound may enhance selectivity for receptors sensitive to electron-deficient aromatic systems.
Biological Activity
N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, often referred to as CPPC, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of CPPC, focusing on its mechanisms, pharmacodynamics, and clinical implications.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide core with a piperidine moiety and a cyano-substituted fluorobenzyl group. Its structure can be represented as follows:
This unique structure contributes to its biological activity, particularly as an inhibitor of specific receptors involved in neuroinflammation.
CPPC primarily acts as an inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which is crucial for the regulation and maintenance of microglia in the central nervous system. The inhibition of CSF1R has been linked to various neuroinflammatory conditions such as Alzheimer's disease and multiple sclerosis.
Key Findings:
- Inhibition Potency : Studies have reported that CPPC exhibits high inhibitory potency at CSF1R with IC50 values in the low nanomolar range (approximately 0.8 nM) .
- Neuroinflammation : Increased levels of CSF1R have been observed in neurodegenerative diseases, indicating that targeting this receptor may provide therapeutic benefits by modulating inflammatory responses .
1. Neuroinflammation
CPPC's role in modulating neuroinflammation has been extensively studied. It has shown promise as a radioligand for positron emission tomography (PET) imaging, allowing researchers to visualize CSF1R activity in vivo.
2. Cancer Research
The modulation of CSF1R by CPPC also opens avenues for cancer research, particularly in glioblastoma treatment where CSF1R is upregulated.
Case Studies
Several case studies highlight CPPC's potential:
- Alzheimer's Disease : In animal models, administration of CPPC resulted in reduced neuroinflammatory markers and improved cognitive function .
- Multiple Sclerosis : In preclinical trials, CPPC demonstrated a reduction in disease progression markers when administered to affected models .
Pharmacokinetics and Safety Profile
Research indicates that CPPC has favorable pharmacokinetic properties, including good bioavailability and metabolic stability. In vitro studies show that it remains largely unchanged in circulation, suggesting low rates of metabolism which is advantageous for therapeutic use.
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Metabolic Stability | >70% unchanged after 60 min in plasma |
Q & A
Q. How can researchers design a robust protocol for enantiomeric resolution of chiral intermediates?
- Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak IA) with polar organic mode (methanol:acetonitrile) or SFC for rapid separation. Validate enantiopurity via optical rotation and vibrational circular dichroism (VCD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
